Cas no 2228364-34-7 (2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide)

2-(3,4-Dimethoxy-5-nitrophenyl)ethanimidamide is a chemically synthesized intermediate featuring a nitrophenyl core substituted with dimethoxy and ethanimidamide functional groups. Its structural properties make it valuable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the ethanimidamide group enhances reactivity, enabling its use as a precursor in heterocyclic compound formation. The electron-withdrawing nitro group and electron-donating methoxy substituents contribute to its versatile reactivity profile, facilitating selective modifications. This compound is characterized by high purity and stability, ensuring consistent performance in synthetic applications. Its well-defined molecular structure allows for precise control in multi-step synthesis processes, making it a reliable choice for research and industrial applications.
2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide structure
2228364-34-7 structure
商品名:2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide
CAS番号:2228364-34-7
MF:C10H13N3O4
メガワット:239.227922201157
CID:6241587
PubChem ID:165763556

2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide 化学的及び物理的性質

名前と識別子

    • 2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide
    • 2228364-34-7
    • EN300-1781397
    • インチ: 1S/C10H13N3O4/c1-16-8-4-6(5-9(11)12)3-7(13(14)15)10(8)17-2/h3-4H,5H2,1-2H3,(H3,11,12)
    • InChIKey: UKGCBKVVUPVPFL-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C(=CC(=CC=1[N+](=O)[O-])CC(=N)N)OC

計算された属性

  • せいみつぶんしりょう: 239.09060590g/mol
  • どういたいしつりょう: 239.09060590g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 292
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1781397-5.0g
2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide
2228364-34-7
5g
$2858.0 2023-06-02
Enamine
EN300-1781397-10g
2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide
2228364-34-7
10g
$4236.0 2023-09-20
Enamine
EN300-1781397-0.5g
2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide
2228364-34-7
0.5g
$946.0 2023-09-20
Enamine
EN300-1781397-5g
2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide
2228364-34-7
5g
$2858.0 2023-09-20
Enamine
EN300-1781397-0.25g
2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide
2228364-34-7
0.25g
$906.0 2023-09-20
Enamine
EN300-1781397-1g
2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide
2228364-34-7
1g
$986.0 2023-09-20
Enamine
EN300-1781397-0.1g
2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide
2228364-34-7
0.1g
$867.0 2023-09-20
Enamine
EN300-1781397-1.0g
2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide
2228364-34-7
1g
$986.0 2023-06-02
Enamine
EN300-1781397-2.5g
2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide
2228364-34-7
2.5g
$1931.0 2023-09-20
Enamine
EN300-1781397-10.0g
2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide
2228364-34-7
10g
$4236.0 2023-06-02

2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide 関連文献

2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamideに関する追加情報

Compound 2-(3,4-Dimethoxy-5-Nitrophenyl)Ethanimidamide (CAS No. 2228364-34-7)

The compound 2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide, identified by the CAS registry number CAS No. 2228364-34-7, is a highly specialized organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of imidamide derivatives, which are known for their versatile reactivity and unique structural properties. The molecule incorporates a nitrophenyl group, which is a key functional group in many pharmaceutical and agrochemical applications.

Recent studies have highlighted the importance of imidamide derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The presence of the nitro group in the phenyl ring introduces electron-withdrawing effects, which can enhance the compound's reactivity and selectivity in various biochemical pathways. Additionally, the methoxy groups at positions 3 and 4 on the phenyl ring contribute to increased solubility and stability, making this compound suitable for a wide range of experimental conditions.

The synthesis of 2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide involves a multi-step process that includes nucleophilic substitution and condensation reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is readily available for further studies. The compound's structure has been confirmed through advanced spectroscopic techniques such as NMR and mass spectrometry, providing precise data for its characterization.

In terms of pharmacological activity, this compound has shown promising results in vitro assays targeting specific enzymes and receptors. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cellular signaling pathways, suggesting its potential as a lead compound for developing novel therapeutic agents. Furthermore, its interaction with membrane proteins has been investigated using molecular docking simulations, revealing potential binding motifs that could be exploited for drug design.

The application of CAS No. 2228364-34-7 extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics. Recent advancements in thin-film transistor technology have highlighted the importance of such compounds in achieving higher device performance while maintaining compatibility with large-scale manufacturing processes.

From an environmental perspective, researchers have also explored the biodegradation pathways of this compound to assess its potential impact on ecosystems. Initial findings suggest that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its persistence in natural environments. This information is crucial for regulatory agencies when evaluating its safety profile and determining appropriate handling guidelines.

In conclusion, 2-(3,4-dimethoxy-5-nitrophenyl)ethanimidamide (CAS No. 2228364-34-7) represents a valuable addition to the arsenal of compounds available for scientific research and industrial applications. Its unique combination of structural features and functional groups positions it as a versatile tool for advancing knowledge across multiple disciplines. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and commercial settings.

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